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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B2519980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Afatinib Impurity C, a notable

degradation product of the potent tyrosine kinase inhibitor, Afatinib. This document outlines its

chemical structure, formation, and analytical quantification, and includes detailed experimental

protocols and data presented for clarity and comparison.

Introduction to Afatinib and its Impurities
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases and is primarily used in

the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active

pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy.

Regulatory bodies necessitate the identification and control of impurities, making a thorough

understanding of their formation and characteristics essential for drug development and

manufacturing. Afatinib Impurity C has been identified as a degradation product of Afatinib.

Chemical Structure and Identification of Afatinib
Impurity C
Afatinib Impurity C is chemically identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-

((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its molecular and

structural details are summarized in the table below.
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Parameter Value

IUPAC Name

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-

[[(3R)-tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-(dimethylamino)-2-butenamide

CAS Number 945553-91-3

Molecular Formula C₂₄H₂₅ClFN₅O₃

Molecular Weight 485.94 g/mol

Formation and Degradation Pathways
Afatinib Impurity C is known to be formed through the degradation of Afatinib. Forced

degradation studies are instrumental in understanding the formation of such impurities under

various stress conditions. These studies typically involve exposing the drug substance to heat,

light, humidity, acid, base, and oxidative conditions to simulate potential storage and handling

scenarios.

While the precise kinetics of Afatinib Impurity C formation are not extensively detailed in

publicly available literature, its emergence as a degradation product underscores the

importance of controlled storage and formulation strategies to minimize its presence in the final

drug product.

The logical workflow for identifying and characterizing degradation products such as Afatinib
Impurity C is depicted in the following diagram.
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A flowchart illustrating the process of identifying and quantifying degradation products.
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Analytical Methodologies for Quantification
The quantification of Afatinib and its impurities, including Impurity C, is predominantly achieved

using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-

performance liquid chromatography (UPLC) methods coupled with UV detection.

Experimental Protocol for Impurity Profiling
The following protocol is a representative method derived from published stability-indicating

assays for Afatinib.

Objective: To separate and quantify Afatinib and its related impurities.

Instrumentation:

UPLC system with a photodiode array (PDA) detector.

Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition

Column
Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8
µm)

Mobile Phase A 0.1% v/v formic acid in Milli-Q water

Mobile Phase B Acetonitrile

Gradient Program
A time-based gradient program is typically

employed to ensure optimal separation.

Flow Rate 0.4 mL/min

Column Temperature 30°C

Detection Wavelength 258 nm

| Injection Volume | 10 µL |
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Method Validation Parameters: A comprehensive validation of the analytical method should be

performed in accordance with ICH guidelines, including specificity, linearity, accuracy, precision,

limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter Typical Acceptance Criteria

Linearity (r²) ≥ 0.998

Accuracy (% Recovery) 96.9% to 101.8%

Precision (% RSD) ≤ 2.0%

LOD 0.02 ppm to 0.05 ppm

LOQ 0.02 ppm to 0.05 ppm

The following diagram outlines the typical workflow for validating an analytical method for

impurity quantification.
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Analytical Method Validation Workflow
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A diagram of the analytical method validation process.
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Biological Activity and Signaling Pathways
While Afatinib's primary mechanism of action is the irreversible inhibition of the ErbB family of

receptors (EGFR, HER2, HER4), the biological activity of its degradation products, including

Impurity C, is not as well-characterized. The structural modifications in Impurity C compared to

the parent molecule could potentially alter its binding affinity to these receptors or lead to off-

target effects.

A study on the degradation products of Afatinib has evaluated the cytotoxic potential of two

major degradation products (DP2 and DP3) against the A549 non-small cell lung cancer cell

line.[1] The IC₅₀ values are presented in the table below. It is important to note that the direct

correspondence of DP2 or DP3 to Afatinib Impurity C is not explicitly stated in the available

literature.

Compound IC₅₀ (µM)

Afatinib 15.02 ± 1.49

DP2 25.00 ± 1.26

DP3 32.56 ± 0.11

The data suggests that these degradation products retain some level of cytotoxic activity, albeit

less potent than the parent drug. Further research is required to elucidate the specific signaling

pathways that may be modulated by Afatinib Impurity C and to fully understand its

pharmacological and toxicological profile.

The signaling pathway of Afatinib is illustrated below. The potential impact of Impurity C on this

pathway remains an area for further investigation.
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A simplified diagram of Afatinib's mechanism of action.

Conclusion
Afatinib Impurity C is a critical quality attribute to monitor in the manufacturing and storage of

Afatinib. This guide has provided a detailed overview of its chemical structure, formation, and

analytical control. The use of robust, validated stability-indicating analytical methods is

paramount to ensure the quality and safety of the final drug product. Further research into the

specific biological activities and potential toxicities of Afatinib Impurity C will contribute to a

more comprehensive understanding of its impact and inform the setting of appropriate

specification limits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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